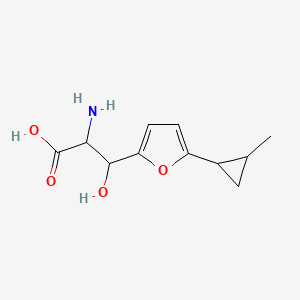
2-Amino-3-hydroxy-3-(5-(2-methylcyclopropyl)furan-2-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-3-hydroxy-3-(5-(2-methylcyclopropyl)furan-2-yl)propanoic acid is a complex organic compound that features a unique structure combining an amino acid backbone with a furan ring substituted with a methylcyclopropyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-hydroxy-3-(5-(2-methylcyclopropyl)furan-2-yl)propanoic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan ring, followed by the introduction of the methylcyclopropyl group. The amino acid backbone is then constructed through a series of reactions involving amino and hydroxyl group additions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, selective oxidation, and protective group strategies are often employed to streamline the process and reduce costs.
化学反应分析
Types of Reactions
2-Amino-3-hydroxy-3-(5-(2-methylcyclopropyl)furan-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The furan ring can be reduced to a tetrahydrofuran derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of substituted amino acids or amides.
科学研究应用
2-Amino-3-hydroxy-3-(5-(2-methylcyclopropyl)furan-2-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and chemical processes.
作用机制
The mechanism of action of 2-Amino-3-hydroxy-3-(5-(2-methylcyclopropyl)furan-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites, modulating biological pathways and exerting its effects. The furan ring and amino acid backbone play crucial roles in these interactions.
相似化合物的比较
Similar Compounds
2-Amino-3-hydroxy-3-(5-phenylfuran-2-yl)propanoic acid: Similar structure but with a phenyl group instead of a methylcyclopropyl group.
2-Amino-3-hydroxy-3-(5-methylfuran-2-yl)propanoic acid: Similar structure but with a methyl group instead of a methylcyclopropyl group.
Uniqueness
2-Amino-3-hydroxy-3-(5-(2-methylcyclopropyl)furan-2-yl)propanoic acid is unique due to the presence of the methylcyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
生物活性
2-Amino-3-hydroxy-3-(5-(2-methylcyclopropyl)furan-2-yl)propanoic acid, also known by its CAS number 1560488-54-1, is a complex organic compound that exhibits properties characteristic of both amino acids and furan derivatives. Its unique molecular structure, which includes an amino group, a hydroxyl group, and a furan ring, suggests potential biological activities that warrant further investigation.
- Molecular Formula : C11H15NO4
- Molecular Weight : 225.24 g/mol
- Structural Features :
- Amino group (-NH₂)
- Hydroxyl group (-OH)
- Furan ring
The synthesis of this compound typically involves multi-step organic synthesis techniques that require careful control of reaction conditions to ensure high yields and purity.
Pharmacological Potential
Research on the biological activity of this compound is limited. However, its structural similarities to other bioactive compounds suggest several potential pharmacological activities:
- Neurotransmission : The presence of an amino acid framework may indicate a role in neurotransmission processes. Compounds with similar structures have been studied for their interactions with neurotransmitter receptors.
- Antimicrobial Activity : Preliminary studies on related compounds have shown antimicrobial properties against various bacterial strains and fungi. For instance, compounds similar to furan derivatives demonstrated inhibitory effects on Escherichia coli and Staphylococcus aureus at concentrations ranging from 64 to 128 µg/mL .
Case Studies
While specific case studies focusing exclusively on this compound are scarce, related research provides insights into its potential applications:
- Antimicrobial Studies : In studies evaluating the antimicrobial efficacy of furan derivatives, compounds showing structural similarity to this compound exhibited minimum inhibitory concentrations (MICs) against pathogenic bacteria and fungi. For example, certain furan-based compounds inhibited the growth of Candida albicans at concentrations as low as 64 µg/mL .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Molecular Formula | Key Features | Antimicrobial Activity |
|---|---|---|---|
| 2-Amino-3-hydroxypropanoic acid | C4H9NO3 | Simple amino acid structure | Limited data |
| 5-Methylfuran-2-carboxylic acid | C6H6O3 | Furan-based compound | MIC = 64 µg/mL against C. albicans |
| 2-Amino-4-methylthio-butanoic acid | C7H15NO2S | Contains sulfur; similar amino acid structure | Not extensively studied |
The unique combination of functional groups in this compound may provide distinct biochemical properties compared to more conventional amino acids or simple furan derivatives.
Future Research Directions
Given the preliminary findings and the structural uniqueness of this compound, future research should focus on:
- Binding Studies : Investigating its binding affinity to specific receptors or enzymes involved in metabolic pathways.
- Pharmacodynamics : Understanding its pharmacokinetic properties and potential therapeutic roles.
- Expanded Antimicrobial Testing : Conducting comprehensive antimicrobial assays against a wider range of pathogens.
属性
分子式 |
C11H15NO4 |
|---|---|
分子量 |
225.24 g/mol |
IUPAC 名称 |
2-amino-3-hydroxy-3-[5-(2-methylcyclopropyl)furan-2-yl]propanoic acid |
InChI |
InChI=1S/C11H15NO4/c1-5-4-6(5)7-2-3-8(16-7)10(13)9(12)11(14)15/h2-3,5-6,9-10,13H,4,12H2,1H3,(H,14,15) |
InChI 键 |
LTXDAGPHCNSHSS-UHFFFAOYSA-N |
规范 SMILES |
CC1CC1C2=CC=C(O2)C(C(C(=O)O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















